REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[C:14](OC(=O)C)(=[O:16])[CH3:15]>>[C:14]([O:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8])(=[O:16])[CH3:15]
|
Name
|
|
Quantity
|
45.5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=C(C(=O)O)C1)C(=O)O
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one-half hour
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
CUSTOM
|
Details
|
was continued for a total time of 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Excess acetic acid anhydride was removed in vacuum and white product
|
Type
|
CUSTOM
|
Details
|
was recrystallized twice from a chloroform/toluene (50/50 weight/weight) mixture
|
Type
|
CUSTOM
|
Details
|
at a temperature of about 235° C
|
Type
|
CUSTOM
|
Details
|
gave the following peaks (in parts per million (ppm))
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC=1C=C(C=C(C(=O)O)C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |